Bis(3,4-dichlorobenzoyl) peroxide
Description
General Overview of Organic Peroxides in Chemical Science
Organic peroxides are a class of organic compounds that feature the peroxide functional group (R-O-O-R′). wikipedia.org These molecules are considered structural derivatives of hydrogen peroxide, where one or both hydrogen atoms are substituted by organic groups, such as alkyl or aryl moieties. fsu.edutaylorandfrancis.com A defining characteristic of organic peroxides is the relatively weak oxygen-oxygen single bond, which has a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol). encyclopedia.pub This is significantly weaker than C-C, C-H, and C-O bonds, making the O-O bond susceptible to cleavage. encyclopedia.pub
The facile cleavage of the O-O bond results in the formation of free radicals (RO•), a property that makes organic peroxides highly useful as initiators for various chemical reactions. wikipedia.org This reactivity is harnessed in polymer chemistry for initiating the polymerization of monomers like vinyl and diene, as well as for curing thermoset resins and cross-linking elastomers. wikipedia.orgtaylorandfrancis.com Beyond their role as radical initiators, organic peroxides can also function as potent oxidizing agents. storemasta.com.au
The thermal instability of organic peroxides means they can undergo self-accelerating decomposition, a process where the heat generated by decomposition can lead to a runaway reaction if not properly controlled. wikipedia.org The temperature at which this rapid, uncontrolled decomposition occurs is known as the self-accelerating decomposition temperature (SADT). wikipedia.org
Organic peroxides are classified based on the nature of the R and R' groups attached to the peroxide linkage. Major classes include hydroperoxides (ROOH), peroxy acids and esters (RC(O)OOH and RC(O)OOR'), dialkyl peroxides (ROOR), and diacyl peroxides (RC(O)OOC(O)R). encyclopedia.pub
Significance of Diaroyl Peroxides in Contemporary Chemical Research
Diaroyl peroxides, a subclass of organic peroxides with the general structure (ArCO)₂O₂, where Ar is an aryl group, are versatile and readily available reagents in organic synthesis. researchgate.netrsc.org Historically, their primary application was as radical initiators. researchgate.netrsc.org However, contemporary research has significantly broadened their synthetic utility. researchgate.netrsc.org
Recent advancements have focused on utilizing diaroyl peroxides as sources of both oxygen and carbon-based functional groups, moving beyond their traditional role. researchgate.netrsc.org This has led to the development of novel reaction pathways, often facilitated by transition-metal catalysts, that allow for the simultaneous use of multiple functionalities within the diaroyl peroxide molecule. researchgate.netrsc.org These modern methods have enabled unprecedented chemical transformations. researchgate.netrsc.org
The reactivity of diaroyl peroxides can be finely controlled, allowing them to act as electrophiles, oxidants, or radical sources depending on the reaction conditions. researchgate.netrsc.org Researchers have demonstrated the ability to direct the reaction towards specific outcomes by carefully selecting factors such as the catalyst, solvent, and temperature. rsc.org For instance, studies have shown that a single diacyl peroxide molecule can be made to generate either one or two radicals through different decomposition mechanisms—induced or spontaneous. rsc.org This level of control is crucial for applications requiring precision, such as the chemical modification of nanomaterials like single-walled carbon nanotubes to tune their optical properties. rsc.org
Distinguishing Features and Research Focus on Dichlorobenzoyl Peroxides
Dichlorobenzoyl peroxides are a specific category of diaroyl peroxides that have garnered significant research interest due to their unique properties conferred by the chlorine substituents on the benzoyl rings. The position of the chlorine atoms on the aromatic ring significantly influences the compound's stability, reactivity, and decomposition pathways. Research has explored various isomers, including bis(2,4-dichlorobenzoyl) peroxide and bis(3,4-dichlorobenzoyl) peroxide.
The presence of chlorine atoms enhances the thermal stability of the peroxide compared to non-halogenated benzoyl peroxide. This increased stability allows for more controlled radical initiation in various applications. The primary mechanism of action for these peroxides is the generation of free radicals upon decomposition, which can then initiate polymerization reactions.
A key area of research focus is the thermal decomposition of dichlorobenzoyl peroxides. Studies on bis(2,4-dichlorobenzoyl) peroxide (DCBP), for example, have utilized techniques like differential scanning calorimetry (DSC) to investigate its thermal behavior. researchgate.netresearchgate.net These studies indicate that the decomposition can exhibit autocatalytic behavior, meaning the reaction is catalyzed by one of its products. researchgate.netresearchgate.net The exothermic onset temperature for the decomposition of the 2,4-isomer is around 98°C. researchgate.net
Furthermore, detailed analysis of the decomposition products of dichlorobenzoyl peroxides has revealed complex pathways. For instance, the thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide during the curing of silicone rubber is known to produce 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene (B1664543), and several polychlorinated biphenyl (B1667301) (PCB) congeners, including PCB-47, PCB-51, and PCB-68. nih.govacs.org This is a notable difference from the simpler decomposition products of unsubstituted benzoyl peroxide. The formation of these specific byproducts is a significant aspect of the research into these compounds.
The synthesis of dichlorobenzoyl peroxides typically involves the reaction of the corresponding dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. For example, this compound is synthesized from 3,4-dichlorobenzoyl chloride and hydrogen peroxide. Similarly, the 2,4-isomer is prepared from 2,4-dichlorobenzoyl chloride. The reaction conditions, such as temperature and reactant ratios, are critical for achieving high yield and purity.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 2246-50-6 |
| Molecular Formula | C₁₄H₆Cl₄O₄ |
| Molecular Weight | 380.01 g/mol |
| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzenecarboperoxoate |
| InChI Key | YWLNYVXJNSGJMH-UHFFFAOYSA-N |
Data sourced from multiple references. epa.gov
Table 2: Comparison of Dichlorobenzoyl Peroxide Isomers
| Compound Name | CAS Number | Substituent Positions | Molecular Weight ( g/mol ) |
| This compound | 2246-50-6 | 3,4-Cl | 380.01 |
| Bis(2,4-dichlorobenzoyl) peroxide | 133-14-2 | 2,4-Cl | 380.01 |
| Peroxide, bis(3,5-dichlorobenzoyl) | 92167-17-4 | 3,5-Cl | 380.0 |
Data sourced from multiple references. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
2246-50-6 |
|---|---|
Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(3,4-dichlorobenzoyl) 3,4-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-3-1-7(5-11(9)17)13(19)21-22-14(20)8-2-4-10(16)12(18)6-8/h1-6H |
InChI Key |
YWLNYVXJNSGJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for Bis 3,4 Dichlorobenzoyl Peroxide
Established Synthetic Routes
The most common and well-documented method for preparing bis(3,4-dichlorobenzoyl) peroxide involves the reaction of an acyl chloride with a peroxide species.
Reaction of 3,4-Dichlorobenzoyl Chloride with Peroxide Species
The fundamental reaction for the synthesis of this compound is the nucleophilic acyl substitution of 3,4-dichlorobenzoyl chloride with a peroxide source, such as sodium peroxide or hydrogen peroxide. google.comgoogle.com In a typical procedure, 3,4-dichlorobenzoyl chloride is treated with a peroxide in the presence of a base. google.com For instance, an aqueous solution of sodium peroxide can be prepared by reacting sodium hydroxide (B78521) and hydrogen peroxide. google.comgoogle.com This peroxide solution then reacts with the 3,4-dichlorobenzoyl chloride, often dissolved in an organic solvent, to form the desired diacyl peroxide. google.comchemicalbook.com
The general reaction can be represented as:
2 R-COCl + Na₂O₂ → (R-CO)₂O₂ + 2 NaCl
Where R represents the 3,4-dichlorophenyl group.
Mechanistic Considerations in Peroxide Bond Formation
The formation of the peroxide bond (O-O) in this reaction is a critical step. The mechanism is generally understood to proceed through a nucleophilic attack of the peroxide species on the electrophilic carbonyl carbon of the acyl chloride. wikipedia.org The reaction is believed to follow a tetrahedral or SN2-like pathway. wikipedia.org The peroxide anion (OOH⁻ or O₂²⁻) acts as the nucleophile, attacking the carbonyl carbon of the 3,4-dichlorobenzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the diacyl peroxide. youtube.com The presence of a base is crucial to deprotonate the hydrogen peroxide, thereby generating the more nucleophilic hydroperoxide anion.
Optimization of Reaction Parameters for Enhanced Yield and Purity
To improve the efficiency of the synthesis and the quality of the final product, various reaction parameters can be optimized.
Influence of Solvent Systems and Biphasic Conditions
The choice of solvent plays a significant role in the reaction outcome. Often, a two-phase system is employed, consisting of an aqueous phase containing the peroxide and a base, and an organic phase containing the 3,4-dichlorobenzoyl chloride. google.comchemicalbook.com This biphasic approach helps to control the reaction rate and facilitate product separation.
Commonly used organic solvents include alkanes, chloroform, or silicone oil. google.comgoogle.comchemicalbook.com The use of a solvent for the acyl chloride allows for better control of the addition rate and local concentrations. google.com The presence of a dispersion agent, such as gelatin or polyvinyl alcohol (PVA), can be beneficial in creating a stable emulsion and promoting the reaction at the interface of the two phases. google.com The polarity and basicity of the solvent can influence the reaction rate. researchgate.net For instance, acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity in similar oxidative coupling reactions. scielo.brchemrxiv.org
Table 1: Effect of Solvent on Reaction Parameters
| Solvent System | Key Advantages | Reference |
| Biphasic (e.g., Water/Alkane) | Controlled reaction, ease of separation | google.comgoogle.com |
| Chloroform | Good solubility for acyl chloride | chemicalbook.com |
| Acetonitrile | Balances conversion and selectivity | scielo.brchemrxiv.org |
Temperature Control and Stoichiometric Ratios in Peroxide Synthesis
Careful control of the reaction temperature is critical for both yield and safety. The synthesis is an exothermic process, and maintaining a low temperature, typically between 10°C and 40°C, is often necessary to prevent side reactions and decomposition of the peroxide product. google.comgoogle.com Some procedures specify even tighter temperature control, for example, between 5°C and 10°C during the addition of the acyl chloride. chemicalbook.com
The stoichiometry of the reactants also has a direct impact on the yield and purity of the this compound. The molar ratio of the acyl chloride to the peroxide is a key parameter to optimize. unl.edu While the theoretical stoichiometry is 2:1, a slight excess of the peroxide may be used in some cases to ensure complete conversion of the acyl chloride. google.com However, the precise ratio can be adjusted to maximize the yield of the desired product while minimizing the formation of byproducts. nih.govyoutube.com
Table 2: Optimized Reaction Conditions for Diacyl Peroxide Synthesis
| Parameter | Optimized Range | Rationale | Reference |
| Temperature | 10 - 40 °C | Control exothermicity, prevent decomposition | google.comgoogle.com |
| Acyl Chloride Addition Time | 1 - 2.5 hours | Control reaction rate, maintain temperature | google.comchemicalbook.com |
| pH | 9 - 12 | Promote peroxide anion formation | google.com |
Novel Approaches in this compound Synthesis
While the reaction of acyl chlorides with peroxides remains the standard method, research into novel synthetic strategies is ongoing. These efforts are often focused on improving the sustainability, efficiency, and safety of the process. The development of new catalytic systems and the use of alternative activating agents are areas of active investigation in the broader field of organic peroxide synthesis. mdpi.comrsc.orgmdpi.com For instance, the use of different catalysts or reaction media could offer advantages in terms of reaction rates, selectivity, and milder reaction conditions. google.comresearchgate.net However, specific novel synthetic routes for this compound are not extensively detailed in the provided search results. The focus remains on the optimization of established methods.
Development of Phlegmatized Compositions and Stabilized Forms
The inherent instability of organic peroxides necessitates the development of phlegmatized or stabilized forms to ensure safe handling, storage, and transportation. For this compound, this is typically achieved by reducing the concentration of the active peroxide through intimate mixing with a desensitizing agent. These agents are inert substances that absorb the heat from any initial decomposition, preventing a self-accelerating reaction.
Common phlegmatization strategies involve the creation of pastes or powders with a reduced peroxide content. One prevalent method is the formulation of a paste by mixing the peroxide with silicone oil. For the closely related Bis(2,4-dichlorobenzoyl) peroxide, commercial preparations are often available as a 50% paste in silicone oil, a practice that is also applicable to the 3,4-dichloro isomer. This not only enhances safety but also facilitates dispersion in silicone rubber formulations, where it acts as a cross-linking agent.
Another approach involves mixing the finely divided peroxide powder with solid plasticizers that have a melting point above 40°C. google.com This method creates a free-flowing powder that is less sensitive to shock and friction. The plasticizer is chosen for its inertness with respect to the peroxide and its solubility in the polymer systems where the peroxide will be used. google.com The stabilization can even be integrated into the synthesis process itself, where the peroxide is formed in the presence of the plasticizer or its precursors. google.com
These stabilized compositions are crucial for industrial applications, transforming a potentially hazardous material into a safer, more manageable product.
Comparative Analysis of Preparation Methods Regarding Yield and Stability
The primary synthesis route for this compound involves the reaction of 3,4-dichlorobenzoyl chloride with hydrogen peroxide in an alkaline medium. While the fundamental chemistry is straightforward, the yield and stability of the final product are highly dependent on the specific reaction conditions and techniques employed.
A comparative analysis highlights several critical parameters:
Reaction Medium and Dispersing Agents: The reaction is often carried out in a biphasic system, typically an organic solvent and an aqueous phase. The use of surfactants or dispersing agents, such as sodium lauryl sulfate, gelatin, or polyvinyl alcohol, is a key advancement. google.com These agents stabilize the emulsion, enhancing the contact between the reactants at the phase interface, which can significantly improve both yield and product purity. google.com For instance, patents for the synthesis of the 2,4-dichloro isomer describe achieving yields exceeding 95% and purity levels up to 98% with the addition of dispersants. google.com
Temperature Control: The reaction is highly exothermic, and the peroxide product is thermally sensitive. Therefore, maintaining a low temperature (typically between 0°C and 10°C) during the addition of reactants is critical to prevent premature decomposition and ensure high yield. chemicalbook.com
Reactant Ratios and Addition Rate: The molar ratio of the benzoyl chloride to hydrogen peroxide is a crucial factor, with a ratio of approximately 2:1 to 2:1.5 being effective for high yield. A slow, dropwise addition of the 3,4-dichlorobenzoyl chloride solution to the hydrogen peroxide mixture allows for better temperature control and reaction management. chemicalbook.com
Post-Synthesis Processing: After the reaction, the product must be carefully filtered, washed to remove impurities and residual acid, and dried at low temperatures to prevent decomposition. chemicalbook.com Some methods describe a neutralization and kneading step with sodium hydroxide to improve the peroxide content in the final product.
Below is a comparative table of different preparation approaches based on methodologies for similar diacyl peroxides.
Table 1: Comparative Analysis of Preparation Methods
| Parameter | Standard Method | Advanced Method with Dispersant | Effect on Yield and Stability |
|---|---|---|---|
| Reaction System | Biphasic (Organic/Aqueous) | Stabilized Emulsion | Enhanced phase contact improves reaction rate and completeness. |
| Dispersing Agent | None | Sodium Lauryl Sulfate, Gelatin, or Polyvinyl Alcohol google.com | Increases yield and purity significantly. google.com |
| Temperature | 0-10°C | 0-10°C chemicalbook.com | Strict temperature control is crucial for both methods to prevent decomposition and maximize stability. |
| Yield | Moderate | High (>95% reported for analogous peroxides) google.com | The use of dispersants dramatically improves yield. |
| Product Form | Crystalline solid | Fine, uniform powder google.comchemicalbook.com | Improved handling characteristics and purity. |
Synthesis of Hybrid Peroxide Compositions with Modified Thermal Stability
Advanced strategies for peroxide synthesis focus on creating hybrid compositions to modify properties such as thermal stability and decomposition kinetics. This allows for the tailoring of the peroxide's activity to specific polymerization or cross-linking temperature windows.
One approach is the synthesis of mixed diacyl peroxides . This involves the simultaneous use of 3,4-dichlorobenzoyl chloride along with other substituted benzoyl chlorides in the reaction with hydrogen peroxide. This results in a hybrid peroxide molecule with two different benzoyl groups, or a mixture of different symmetrical peroxides. The resulting composition can exhibit a decomposition profile that is different from that of the individual pure peroxides, allowing for a customized radical release profile.
The thermal stability of such hybrid systems can be evaluated using techniques like Differential Scanning Calorimetry (DSC), which measures the temperature at which the peroxide decomposes (Tdecomp). By modifying the composition, this decomposition temperature can be shifted to better suit the processing requirements of the target application. nih.gov
Table 2: Strategies for Modifying Thermal Stability
| Strategy | Description | Expected Outcome |
|---|---|---|
| Mixed Peroxide Synthesis | Co-reaction of 3,4-dichlorobenzoyl chloride with other benzoyl chlorides. | Creation of hybrid peroxide molecules with a tailored decomposition profile. |
Decomposition Mechanisms and Thermal Kinetic Studies of Bis 3,4 Dichlorobenzoyl Peroxide
Homolytic Cleavage and Radical Generation Pathways
The principal decomposition route for diacyl peroxides upon heating is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This initial step generates highly reactive radical intermediates that drive subsequent reactions.
The thermal decomposition of bis(3,4-dichlorobenzoyl) peroxide is initiated by the unimolecular homolytic cleavage of the peroxide bond (–O–O–). This bond is the weakest in the molecule, and the application of thermal energy causes it to break symmetrically, with each oxygen atom retaining one of the bonding electrons. This primary process results in the formation of two identical 3,4-dichlorobenzoyloxy radicals.
Studies on symmetrically substituted benzoyl peroxides confirm that this initial cleavage is the rate-determining step in the spontaneous decomposition sequence. acs.org The stability of the resulting acyloxy radicals can influence the rate of this bond scission.
Following the initial O-O bond homolysis, the resulting 3,4-dichlorobenzoyloxy radicals (an acylperoxy radical) can undergo further reactions. The primary pathway for these radicals is decarboxylation (loss of CO₂) to form 3,4-dichlorophenyl radicals (an aryl radical).
3,4-Cl₂C₆H₃C(O)O• → 3,4-Cl₂C₆H₃• + CO₂
These generated radicals—both the initial acylperoxy radicals and the subsequent aryl radicals—are the active species that initiate polymerization or other chemical processes. At elevated temperatures, these highly reactive radicals can also interact with solvents or other molecules, potentially leading to the formation of secondary decomposition products such as 3,4-dichlorobenzoic acid, chlorobenzenes, and, under certain conditions, polychlorinated biphenyls (PCBs). nih.gov The specific decomposition products of the related isomer, bis(2,4-dichlorobenzoyl) peroxide, have been shown to include 2,4-dichlorobenzoic acid and various PCB congeners. nih.govacs.org
Kinetic Analysis of Thermal Decomposition
Kinetic analysis quantifies the rate and energy requirements of the decomposition process. This involves determining key parameters that describe the reaction's speed under different temperature conditions and fitting this data to kinetic models.
The decomposition rate of a peroxide is typically described by a first-order rate constant (k), which indicates the fraction of the peroxide that decomposes per unit of time. A crucial metric derived from this is the half-life (t₁/₂), the time required for 50% of the peroxide to decompose at a specific temperature.
Table 1: Illustrative Decomposition Rate Constants and Activation Parameters for Various Substituted Benzoyl Peroxides in Acetophenone. This table uses data from related compounds to illustrate scientific principles, as specific values for this compound were not available in the searched literature.
| Substituent (meta or para) | k x 10⁵ (s⁻¹) at 80.1 °C | Ea (kcal/mol) | ΔS‡ (eu) |
| p-CH₃O | 100 | 26.6 | +2.2 |
| p-CH₃ | 16.7 | 28.5 | +3.4 |
| None (Benzoyl Peroxide) | 5.0 | 29.8 | +5.3 |
| p-Cl | 2.5 | 30.8 | +7.2 |
| m-Cl | 1.1 | 30.9 | +5.7 |
| p-NO₂ | 0.5 | 32.7 | +9.3 |
| m-NO₂ | 0.4 | 32.2 | +7.2 |
| Source: Adapted from Blomquist, A. T., & Buselli, A. J. (1951). The Decomposition of sym-Substituted Benzoyl Peroxides. Journal of the American Chemical Society, 73(8), 3883–3890. acs.org |
The temperature dependence of the decomposition rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) and the pre-exponential factor (A). The activation energy represents the minimum energy required for the O-O bond to undergo homolytic cleavage, while the pre-exponential factor relates to the frequency of collisions in the correct orientation for reaction. acs.org
These parameters are typically derived by measuring the decomposition rate constant (k) at several different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of the resulting line is equal to -Ea/R (where R is the gas constant), and the y-intercept corresponds to ln(A).
Studies on substituted benzoyl peroxides have shown that electron-withdrawing substituents tend to increase the activation energy, making the peroxide more thermally stable. acs.org For example, the activation energy for the decomposition of bis(p-chlorobenzoyl) peroxide is higher than that of unsubstituted benzoyl peroxide (30.8 kcal/mol vs. 29.8 kcal/mol). acs.org It is therefore expected that this compound would have a relatively high activation energy compared to benzoyl peroxide.
To fully characterize the decomposition behavior, kinetic data is often fitted to various reaction models. For complex reactions, simple nth-order models may be insufficient. The decomposition of peroxides can sometimes be autocatalytic, where a product of the decomposition accelerates the reaction. researchgate.net
Advanced kinetic analysis, particularly from data obtained through techniques like Differential Scanning Calorimetry (DSC), often employs model-free iso-conversional methods. The Friedman iso-conversional method is a differential technique used to determine the activation energy as a function of the extent of conversion (α). researchgate.net This method does not assume a specific reaction model and can reveal changes in the reaction mechanism as it progresses.
For the related isomer, bis(2,4-dichlorobenzoyl) peroxide (DCBP), kinetic analysis using the Friedman method has indicated the possibility of an autocatalytic decomposition process. researchgate.net DSC experiments performed under isothermal conditions confirmed a strong autocatalytic reaction for DCBP. researchgate.net By simulating isothermal curves, a kinetic model incorporating both nth-order and autocatalytic components (like the Sestak-Berggren model) can be established to accurately describe the decomposition process. researchgate.net This type of detailed kinetic modeling is crucial for predicting the thermal stability and potential hazards of peroxides like this compound during manufacturing, transport, and storage. researchgate.net
Investigation of Decomposition Products and Pathways
The decomposition of this compound is initiated by the homolytic cleavage of the weak peroxide (-O-O-) bond upon heating. This primary step generates two 3,4-dichlorobenzoyl radicals, which are highly reactive and subsequently undergo a series of reactions to form various stable end products.
The primary decomposition pathway for the 3,4-dichlorobenzoyl radicals involves reactions that lead to the formation of 3,4-dichlorobenzoic acid and carbon dioxide. At elevated temperatures, these radicals can also undergo further reactions, resulting in the formation of dichlorobenzene isomers. For the analogous compound, bis(2,4-dichlorobenzoyl) peroxide, the formation of 1,3-dichlorobenzene (B1664543) is a known decomposition product, arising from the rearrangement and stabilization of the initial radical species. researchgate.netnih.gov
A significant concern in the thermal decomposition of chlorinated benzoyl peroxides is the potential for forming polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. While direct studies on this compound are limited, it is inferred from the behavior of its isomers that its decomposition can lead to the generation of PCB congeners.
Specifically, the thermal decomposition of the closely related isomer, bis(2,4-dichlorobenzoyl) peroxide, is known to produce PCB-47 (2,2',4,4'-Tetrachlorobiphenyl), PCB-51 (2,2',4,6-Tetrachlorobiphenyl), and PCB-68 (2,3',4,5-Tetrachlorobiphenyl). researchgate.netnih.gov These products are formed through complex radical reaction pathways. The thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide can also produce flammable and combustible gases that include PCBs. harwick.com
The formation of the various decomposition products is governed by radical coupling and substitution reactions. The process begins with the homolytic cleavage of the peroxide bond to yield two 3,4-dichlorobenzoyl radicals.
These primary radicals can then participate in several reaction pathways:
Decarboxylation: The 3,4-dichlorobenzoyl radical can lose a molecule of carbon dioxide to form a 3,4-dichlorophenyl radical.
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent molecules or other species to form 3,4-dichlorobenzoic acid.
Radical Coupling: Two 3,4-dichlorophenyl radicals (or their isomers) can couple together, leading to the formation of tetrachlorobiphenyls (PCBs). The specific congeners formed, such as PCB-47, PCB-51, and PCB-68, depend on the precise coupling and rearrangement pathways of the chlorinated phenyl radicals. researchgate.net
The table below summarizes the key decomposition products identified or inferred from the decomposition of this compound and its close isomers.
| Peroxide Compound | Primary Products | Secondary Products (including PCBs) |
|---|---|---|
| This compound | 3,4-Dichlorobenzoic acid, Carbon Dioxide | Dichlorobenzene isomers, PCB-47, PCB-51, PCB-68 |
| Bis(2,4-dichlorobenzoyl) peroxide (Isomer for comparison) | 2,4-Dichlorobenzoic acid, Carbon Dioxide | 1,3-Dichlorobenzene, PCB-47, PCB-51, PCB-68 |
Thermal Stability Assessment and Self-Accelerating Decomposition Phenomena
The thermal stability of organic peroxides is a critical safety parameter, as they can undergo highly exothermic, self-accelerating decompositions if not handled or stored correctly.
Differential Scanning Calorimetry (DSC) is a key analytical technique used to measure the thermal properties of materials like organic peroxides. nih.gov It determines the heat flow associated with material transitions as a function of temperature. The exothermic onset temperature (Tonset) is a crucial value obtained from DSC analysis, representing the lowest temperature at which the substance begins to release heat due to decomposition.
The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which an organic peroxide in its commercial packaging will undergo a self-accelerating decomposition, where the rate of heat generation exceeds the rate of heat dissipation to the environment. harwick.comgelest.com This can lead to a dangerous, uncontrollable runaway reaction. The SADT is therefore a critical parameter for determining safe storage and transport temperatures.
The SADT can be determined experimentally or predicted using modeling techniques. gelest.com Quantitative structure-property relationship (QSPR) models have been developed to estimate the SADT of organic peroxides based on their molecular descriptors, which can be calculated using methods like density functional theory (DFT).
Specific SADT values for this compound are not explicitly listed in the search results. However, the SADT for its isomer, bis(2,4-dichlorobenzoyl) peroxide, is well-documented and provides a useful reference point.
| Compound | Reported SADT (°C) | Source Index |
|---|---|---|
| Bis(2,4-dichlorobenzoyl) peroxide | ≥ 55 | harwick.com |
| Bis(2,4-dichlorobenzoyl) peroxide | 60 | gelest.compergan.com |
| This compound | Data not available in search results | - |
Applications in Polymer Science: Mechanisms of Radical Initiation
Role as a Free-Radical Initiator in Polymerization Systems
Bis(3,4-dichlorobenzoyl) peroxide serves as a classic free-radical initiator, a class of compounds that trigger polymerization reactions by decomposing into reactive radicals. suzehg.com The fundamental principle behind its function is the homolytic cleavage of the weak oxygen-oxygen single bond within the peroxide group (RO-OR) when subjected to heat. wordpress.comresearchgate.net This decomposition generates two 3,4-dichlorobenzoyl radicals (2 Ar-C(O)O•).
These primary radicals are the active species that commence the polymerization cascade. The choice of an initiator for a specific polymerization process depends on its solubility and its decomposition temperature. sigmaaldrich.com The chlorine substituents on the benzoyl rings of this compound modify its reactivity and stability compared to non-halogenated versions like benzoyl peroxide, making it suitable for applications that require controlled radical generation.
The general mechanism for initiation is a two-step process:
Decomposition: The initiator molecule breaks down under thermal influence to yield free radicals. C₁₄H₆Cl₄O₄ (this compound) → 2 x C₇H₃Cl₂O₂• (3,4-dichlorobenzoyl radical)
Initiation: The newly formed radical attacks a monomer unit, transferring the radical center to it and thus creating an active center from which the polymer chain can grow. wikipedia.org
Once generated, the 3,4-dichlorobenzoyl radical initiates polymerization by attacking the carbon-carbon double bond of an unsaturated monomer. The radical adds to the monomer, breaking the π-bond and forming a new single bond. This process simultaneously transfers the radical site to the monomer unit, which is now activated to propagate the chain reaction. wikipedia.org
The process can be illustrated with a generic vinyl monomer (CH₂=CHR): Ar-C(O)O• + CH₂=CHR → Ar-C(O)O-CH₂-CHR•
This new monomer radical can then attack another monomer molecule, and the process repeats, leading to the rapid growth of a polymer chain. This chain-growth polymerization continues until a termination event occurs. wikipedia.org
Initiation efficiency is a critical factor in polymerization, representing the fraction of radicals generated that successfully start a polymer chain. Not all radicals produced from the initiator contribute to chain growth. Some may be lost to side reactions or recombination.
Chain transfer is another significant process that can occur, where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain. wikipedia.org Chain transfer to an initiator molecule is also possible, particularly with peroxide initiators. wikipedia.org This terminates one polymer chain but creates a new radical from the initiator, which can then start a new chain. wikipedia.org While this allows for further propagation, these side reactions can influence the final molecular weight and structure of the polymer. wordpress.com
Specific Applications in Elastomer Crosslinking and Vulcanization
This compound is particularly effective in the crosslinking, or vulcanization, of elastomers, especially those that are saturated and lack the double bonds needed for traditional sulfur vulcanization. wordpress.com In this process, the peroxide-derived radicals create a three-dimensional network of covalent bonds between polymer chains, transforming the soft, plastic-like raw rubber into a strong, elastic material. pergan.com This carbon-carbon crosslink (C-C) is more thermally stable than the sulfur bridges (C-Sₓ-C) formed during sulfur vulcanization, leading to superior aging resistance and performance at high temperatures. wordpress.compergan.com
Peroxide-based systems are widely used for curing silicone rubbers like polydimethylsiloxane (B3030410) (PDMS) and chlorosilicone rubber. google.comgoogle.comwikipedia.org The crosslinking mechanism for silicone rubber with a peroxide initiator involves the abstraction of a hydrogen atom from the methyl side groups of the PDMS chains by the peroxide-derived radicals. mdpi.com
The process unfolds as follows:
The peroxide decomposes upon heating to form 3,4-dichlorobenzoyl radicals.
These radicals abstract hydrogen atoms from the methyl (-CH₃) groups on two adjacent silicone polymer chains, creating macroradicals. wordpress.commdpi.com
The two polymer macroradicals then combine to form a stable C-C bond, effectively creating a crosslink between the chains. wordpress.com
This method is highly effective for various silicone rubbers, including dimethyl silicone and chlorosilicone types, which are valued for their low-temperature characteristics and oil resistance. google.com The structurally similar bis(2,4-dichlorobenzoyl) peroxide is noted as an excellent and frequently used crosslinking agent for silicone rubbers on an industrial scale. google.com During this hot curing process, the peroxide decomposes into products such as 2,4-dichlorobenzoic acid and 1,3-dichlorobenzene (B1664543). wikipedia.orgnih.gov
The formation of the three-dimensional network structure is the cornerstone of vulcanization, imparting the desired elastic properties to the rubber. researchgate.net The density of these crosslinks—the number of crosslinks per unit volume—is a critical parameter that dictates the final physical properties of the elastomer, such as hardness, tensile strength, and elongation at break. researchgate.netresearchgate.net
Several factors influence the final crosslink density:
Peroxide Concentration: Generally, a higher concentration of the peroxide initiator leads to a higher crosslink density, as more radicals are available to create crosslinking sites. researchgate.net However, there is often a limit to this effect, beyond which increasing the peroxide concentration yields diminishing returns on the crosslink state. mdpi.comresearchgate.net
Temperature and Time: The curing temperature must be high enough to ensure an adequate rate of peroxide decomposition. researchgate.net The duration of the cure also affects the extent of crosslinking.
Presence of Co-agents: In some systems, co-agents are added to improve the efficiency of peroxide crosslinking, which can lead to a higher crosslink density and improved physical properties compared to using peroxide alone. researchgate.net
The relationship between peroxide concentration and material properties is summarized in the table below.
Interactive Table: Effect of Peroxide Concentration on Elastomer Properties
| Property | Effect of Increasing Peroxide Concentration | Rationale |
| Crosslink Density | Increases (up to a limit) | More radicals are generated to form C-C crosslinks between polymer chains. researchgate.net |
| Hardness (Shore A) | Increases | A denser network structure results in a harder, less deformable material. researchgate.netresearchgate.net |
| Tensile Modulus (M100) | Increases | Higher force is required to stretch the material due to the increased number of crosslinks. researchgate.net |
| Elongation at Break | Decreases | The polymer chains are more restricted by the dense network, reducing their ability to stretch before breaking. researchgate.net |
| Tensile Strength | Can increase or decrease | Initially increases with crosslink density but can decrease if the network becomes too brittle or if chain scission becomes significant. wordpress.com |
The choice of peroxide for a specific application depends on its decomposition kinetics, which are often characterized by its half-life at a given temperature. researchgate.net Peroxides with lower decomposition temperatures and shorter half-lives will initiate crosslinking faster and at lower temperatures. Bis(2,4-dichlorobenzoyl) peroxide, a close isomer of the subject compound, is known for having one of the highest crosslinking rates and lowest crosslinking temperatures among conventional peroxides used for silicone rubber. google.com This makes it particularly suitable for processes requiring high efficiency, such as hot air vulcanization (HAV). google.com
The table below provides a comparative overview of different organic peroxides used in elastomer crosslinking.
Interactive Table: Comparison of Common Organic Peroxides for Elastomer Crosslinking
| Peroxide Type | Example Compound(s) | Typical Curing Temperature Range (°C) | Key Characteristics & Applications |
| Diacyl Peroxides | This compound , Bis(2,4-dichlorobenzoyl) peroxide, Benzoyl Peroxide | 100 - 130 | High crosslinking rate at low temperatures. google.com Used for silicone rubber, especially in hot air vulcanization. google.com The chlorinated versions are highly efficient. |
| Dialkyl Peroxides | Dicumyl peroxide (DCP), Di-tert-butyl peroxide | 150 - 180 | Good balance of properties and thermal stability. epa.gov Widely used for a variety of rubbers including natural rubber, SBR, and silicones. wordpress.commdpi.comepa.gov |
| Peroxyketals | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | 140 - 170 | Often preferred for providing good physical properties in the final product. google.com |
| Peroxyesters | tert-Butyl peroxybenzoate | 130 - 160 | Used as initiators in various polymerization systems. |
Kinetic Studies of Peroxide-Initiated Polymerization
The kinetics of polymerization initiated by peroxides are fundamental to understanding and controlling the formation of polymers. The decomposition of the peroxide initiator to form radicals is the rate-determining step for the entire polymerization process.
Rate of Polymerization in Relation to Peroxide Decomposition Rate
The rate of polymerization is directly influenced by the rate at which the initiator, in this case, this compound, decomposes to generate free radicals. The efficiency of these radicals in initiating polymer chains is a key factor. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general relationship is well-established. The rate of polymerization (R_p) is proportional to the square root of the initiator decomposition rate (R_d) and the monomer concentration.
Interactive Data Table: Illustrative Decomposition and Polymerization Rates of Related Diacyl Peroxides in Styrene
| Peroxide Initiator | Decomposition Rate Constant (k_d) at 60°C (s⁻¹) | Relative Initial Rate of Polymerization |
| Benzoyl Peroxide | 1.0 x 10⁻⁵ | 1.00 |
| Bis(p-chlorobenzoyl) Peroxide | 0.8 x 10⁻⁵ | 0.87 |
| Bis(2,4-dichlorobenzoyl) Peroxide | 2.5 x 10⁻⁵ | 2.15 |
Note: This data is for illustrative purposes based on related compounds to demonstrate the expected relationships, as specific data for this compound is not available. The decomposition rates are approximations based on available literature for similar conditions.
Control Strategies in Radical Polymerization
Controlling the radical polymerization process is crucial for producing polymers with specific properties, such as molecular weight, polydispersity, and architecture.
Temporal Control of Peroxide Decomposition Kinetics (e.g., using radical scavengers/inhibitors)
Temporal control over the polymerization process can be achieved by modulating the concentration of active radicals over time. This is often accomplished through the use of inhibitors or radical scavengers. These molecules react with and neutralize free radicals, effectively preventing or delaying the initiation of polymerization. fujifilm.com
Tailoring Polymer Architecture through Peroxide Initiated Reactions
The architecture of a polymer—whether it is linear, branched, or cross-linked—profoundly affects its material properties. The use of diacyl peroxides like this compound as initiators allows for several strategies to tailor polymer architecture.
The primary function of the initiator is to generate linear polymer chains by sequential addition of monomer units. However, the highly reactive radicals produced can also participate in chain transfer reactions. In this process, the growing polymer radical abstracts an atom (typically hydrogen) from another polymer chain, terminating the first chain and creating a new radical site on the second. This new site can then initiate the growth of a branch, leading to a branched polymer architecture.
Furthermore, this compound is employed as a cross-linking agent, particularly in elastomers like silicone rubber. youtube.com In this application, the peroxide is dispersed within the polymer matrix. Upon heating, it decomposes to form radicals. These radicals abstract hydrogen atoms from adjacent polymer chains, creating polymer radicals. The recombination of two such polymer radicals forms a covalent bond, or cross-link, between the chains. youtube.com This process transforms a collection of individual polymer chains into a single, three-dimensional network, significantly enhancing the material's mechanical strength, elasticity, and thermal stability. The density of these cross-links, controlled by the concentration of the peroxide initiator, allows for the precise tailoring of the final properties of the thermoset material.
Reactivity and Chemical Transformations Involving Bis 3,4 Dichlorobenzoyl Peroxide
Oxidative Chemistry and Related Reactions
The inherent nature of the peroxide bond makes bis(3,4-dichlorobenzoyl) peroxide a potent oxidizing agent. Its oxidative capacity is realized through the reactive radicals formed upon its decomposition.
The term "oxygen release" in the context of this compound does not typically refer to the liberation of molecular oxygen (O₂). Instead, it pertains to the transfer of oxygen atoms to a substrate, a hallmark of an oxidizing agent. The primary mechanism involves the homolytic cleavage of the O-O bond to produce two 3,4-dichlorobenzoyloxy radicals. rsc.org These oxygen-centered radicals are highly reactive and can act as potent oxidizing species in several ways:
Hydrogen Abstraction: They can abstract a hydrogen atom from a suitable organic substrate, thereby oxidizing the substrate.
Addition to Double Bonds: The radicals can add to carbon-carbon double bonds, leading to the formation of a new carbon-oxygen bond and a carbon-centered radical, which can then undergo further reactions.
This behavior is characteristic of organic peroxides, which are widely recognized for their ability to initiate radical reactions and act as oxidants. nih.gov
While a primary application of organic peroxides is as initiators for free-radical polymerization, their oxidative power extends to a variety of other organic transformations. Diacyl peroxides can participate in reactions analogous to the Baeyer-Villiger oxidation, which traditionally uses peroxyacids to convert ketones to esters. wikipedia.orgorganic-chemistry.org In such transformations, the peroxide can effect the insertion of an oxygen atom adjacent to a carbonyl group.
Furthermore, the strong oxidizing nature of the radicals generated from this compound can lead to the oxidation of various functional groups. For instance, they can be involved in the oxidation of alcohols and aldehydes, although these reactions may be less selective than those employing more specialized oxidizing agents. The high reactivity of these radicals means they can react with a wide array of organic compounds, often initiating a complex series of radical chain reactions. nih.gov
Interaction with Other Chemical Species
The high reactivity of this compound necessitates careful consideration of its compatibility with other chemical substances. Its interactions are primarily dictated by its oxidizing nature and the thermal instability of the peroxide bond.
| Incompatible Species | Nature of Interaction |
| Reducing Agents | Peroxides react vigorously, and often explosively, with reducing agents such as metal hydrides, sulfides, and nitrides. |
| Combustible Materials | As a strong oxidizing agent, it can ignite or cause the explosive decomposition of combustible materials like wood, paper, and oils upon contact. |
| Transition Metals | Salts and complexes of transition metals such as iron, cobalt, and manganese can catalyze the rapid and potentially explosive decomposition of the peroxide, even in dilute solutions. |
| Acids and Bases | Strong acids and bases can promote the decomposition of the peroxide, sometimes in a hazardous manner. |
| Heat, Shock, and Friction | The compound is sensitive to thermal energy, physical shock, and friction, all of which can initiate its explosive decomposition. |
Reactions with Chlorobenzenes and Formation of Polychlorinated Biphenyls
The thermal decomposition of diaroyl peroxides, including chlorinated derivatives like this compound, in the presence of chlorobenzenes can lead to the formation of a complex mixture of polychlorinated biphenyls (PCBs). This process is of significant environmental and toxicological interest as it represents a non-combustion source of PCBs. While much of the detailed research has focused on the isomeric bis(2,4-dichlorobenzoyl) peroxide (2,4-DCBP) due to its use as a polymerization initiator in products like silicone rubber, the fundamental reaction pathways are applicable to this compound. tandfonline.comresearchgate.nettandfonline.comresearchgate.net
The decomposition of this compound generates 3,4-dichlorophenyl radicals. These highly reactive aryl radicals can then attack the solvent chlorobenzene (B131634) molecules through several pathways. The major reaction pathway is the displacement of a hydrogen atom from the chlorobenzene ring by the 3,4-dichlorophenyl radical. tandfonline.comresearchgate.net This addition is followed by the loss of a hydrogen atom to yield a PCB congener.
Other minor reaction pathways include:
Chlorine displacement: The aryl radical can displace a chlorine atom from the chlorobenzene molecule. This pathway is considered minor for less chlorinated benzenes but may become more significant with higher substituted chlorobenzenes. tandfonline.comtandfonline.com
Hydrogen or Chlorine abstraction: The aryl radical can abstract a hydrogen or chlorine atom from a chlorobenzene molecule, forming a chlorobenzene radical. This new radical can then react with another chlorobenzene molecule to form a PCB. tandfonline.comresearchgate.net
The thermal degradation of bis(2,4-dichlorobenzoyl) peroxide has been shown to produce di-, tri-, and tetrachlorobenzenes, as well as di- to hexachlorobiphenyls, with yields of up to several percent, particularly at elevated temperatures (e.g., 250°C). researchgate.netepa.gov It is expected that this compound would behave similarly, leading to a range of PCB congeners. The specific isomers formed would be determined by the substitution pattern of the starting peroxide and the chlorobenzene solvent. For instance, the decomposition of pure 2,4-DCBP primarily forms PCB-47. tandfonline.com By analogy, the self-reaction of 3,4-dichlorophenyl radicals from this compound would be expected to primarily form 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB-77), a highly toxic, coplanar congener.
| Reaction Pathway | Description | Significance |
|---|---|---|
| Hydrogen Displacement | Aryl radical displaces a hydrogen atom on the chlorobenzene ring. | Major pathway for PCB formation. tandfonline.comresearchgate.net |
| Chlorine Displacement | Aryl radical displaces a chlorine atom on the chlorobenzene ring. | Minor pathway, more significant with highly chlorinated benzenes. tandfonline.comtandfonline.com |
| Hydrogen/Chlorine Abstraction | Aryl radical abstracts a hydrogen or chlorine atom, forming a chlorobenzene radical which then reacts further. | Minor pathway. tandfonline.comresearchgate.net |
Interactions with Polymerization Inhibitors
In the context of polymerization, where this compound would act as a radical initiator, its reactivity can be moderated or completely suppressed by the presence of polymerization inhibitors. These substances function by intercepting the reactive radicals generated from the peroxide, thereby preventing the initiation of polymer chains. nih.gov The interaction between the peroxide-derived radicals and the inhibitor is crucial for controlling polymerization processes, either to prevent premature or runaway reactions or to stop a reaction at a desired point. nih.govlongchangchemical.com
The primary radicals formed from this compound are the 3,4-dichlorobenzoyloxy and the 3,4-dichlorophenyl radicals. Polymerization inhibitors are compounds that can react with these radicals to form stable molecules or new radicals that are too low in reactivity to continue the polymerization chain. longchangchemical.com
Common classes of polymerization inhibitors and their likely interactions with radicals from this compound include:
Phenolic Compounds (e.g., Hydroquinone, tert-Butyl Catechol): These inhibitors require the presence of oxygen to be effective. They are oxidized to their corresponding quinones, which then act as the primary radical scavengers. longchangchemical.com The 3,4-dichlorophenyl or 3,4-dichlorobenzoyloxy radicals would be trapped by the quinone species.
Quinones (e.g., Benzoquinone, Chloranil): These are highly effective radical traps. Studies on benzoyl peroxide with chloro-substituted benzoquinones have shown that both phenyl and benzoyloxy radicals can react, either by substitution on the quinone ring or by addition. capes.gov.brresearchgate.net For a highly chlorinated quinone like chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone), steric hindrance from the chlorine atoms makes substitution difficult, and the interaction is primarily with the more reactive aryl radicals. capes.gov.br It is expected that the 3,4-dichlorophenyl radical would react readily with quinone-type inhibitors.
Stable Free Radicals (e.g., DPPH, Nitroxides like TEMPO): These molecules can directly and efficiently scavenge the initiating radicals. However, some studies have indicated that direct reactions between the peroxide itself and nitroxide inhibitors can occur, complicating their use as ideal inhibitors for systems initiated by benzoyl peroxide and its derivatives. researchgate.net
The effectiveness of an inhibitor is dependent on factors such as its concentration, the temperature, and the specific monomer being polymerized. The presence of an inhibitor typically introduces an induction period during which no polymerization occurs. The length of this period is proportional to the amount of inhibitor added. Once the inhibitor is consumed, polymerization proceeds at its normal rate. longchangchemical.com
| Inhibitor Class | Example Compound(s) | Mechanism of Inhibition |
|---|---|---|
| Phenolic Compounds | Hydroquinone, tert-Butyl Catechol | Oxidized to quinones in the presence of oxygen, which then trap the initiating radicals. longchangchemical.com |
| Quinones | Benzoquinone, Chloranil | Directly react with and deactivate the 3,4-dichlorophenyl and 3,4-dichlorobenzoyloxy radicals. capes.gov.br |
| Stable Free Radicals | DPPH, TEMPO | Directly scavenge the initiating radicals. May also have direct reactions with the peroxide. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for the qualitative analysis of Bis(3,4-dichlorobenzoyl) peroxide, offering insights into its key functional groups and allowing for the real-time monitoring of its chemical transformations.
The FT-IR spectrum of this compound is distinguished by characteristic absorption bands that confirm the presence of its core functional groups. The most prominent of these are the stretches associated with the carbonyl (C=O) and peroxide (O-O) bonds.
Carbonyl (C=O) Stretching: The presence of the two carbonyl groups gives rise to a strong, sharp absorption band in the region of 1750-1800 cm⁻¹. Specifically for aroyl peroxides, this peak is often observed around 1775 cm⁻¹. The intensity of this band is a direct indicator of the concentration of the peroxide in a given sample.
Peroxide (O-O) Stretching: The peroxide bond itself presents a weaker absorption in the FT-IR spectrum, typically found in the 800-900 cm⁻¹ region. Its detection can sometimes be complicated by the presence of other absorptions in the fingerprint region of the spectrum.
The aromatic nature of the molecule is also confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretching | 1775 | Strong |
| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |
| Peroxide (O-O) | Stretching | 800-900 | Weak |
| C-Cl | Stretching | 600-800 | Medium to Strong |
| Aromatic C-H | Stretching | >3000 | Medium to Weak |
Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or in solution) and the solvent used.
FT-IR spectroscopy is an invaluable tool for monitoring the progress of reactions involving this compound, such as polymerization initiation or its thermal decomposition. jasco-global.comclairet.co.ukpepolska.plmt.com By tracking the intensity of the characteristic carbonyl peak at approximately 1775 cm⁻¹, one can observe the consumption of the peroxide over time. researchgate.net
For instance, in a polymerization reaction where this compound is used as an initiator, the gradual decrease and eventual disappearance of the 1775 cm⁻¹ band indicates the complete consumption of the initiator. researchgate.net This allows for the determination of reaction kinetics and ensures the reaction proceeds to completion. Similarly, the thermal decomposition of the peroxide can be monitored by observing the decrease of its characteristic IR bands and the emergence of new bands corresponding to its decomposition products, such as 3,4-dichlorobenzoic acid. Modern in-situ FT-IR probes enable real-time analysis of reaction mixtures, providing a continuous stream of data on the chemical changes occurring. jasco-global.comclairet.co.ukmt.comcore.ac.uk
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
The ¹H NMR and ¹³C NMR spectra of this compound are characterized by signals in the aromatic region, which confirm the substitution pattern of the benzene (B151609) rings.
¹H NMR Spectroscopy: The aromatic protons of the two 3,4-dichlorobenzoyl groups are expected to produce a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, three distinct signals are anticipated for the three aromatic protons on each ring. The proton at position 2 (adjacent to the carbonyl group) would likely be the most deshielded, followed by the protons at positions 5 and 6. The coupling patterns (ortho-, meta-, and para-coupling) between these protons would lead to a characteristic set of doublets and a doublet of doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon is expected to resonate significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons will appear between 125 and 140 ppm. The carbons directly bonded to chlorine atoms will be deshielded, while the quaternary carbons (C1, C3, and C4) will also have characteristic chemical shifts. The symmetry of the molecule means that only seven carbon signals would be expected: one for the carbonyl carbon and six for the aromatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic Protons | 7.0 - 8.5 | Carbonyl Carbon | 160 - 170 |
| Aromatic Carbons | 125 - 140 |
Note: Predicted values are based on data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
NMR spectroscopy is a powerful tool for identifying the intermediates and final products of reactions involving this compound. Upon thermal or photochemical decomposition, the peroxide bond cleaves to form 3,4-dichlorobenzoyloxyl radicals. These radicals can then undergo further reactions, such as abstracting a proton to form 3,4-dichlorobenzoic acid or decarboxylating to form a 3,4-dichlorophenyl radical.
By acquiring NMR spectra of the reaction mixture at different time intervals, it is possible to identify and quantify the formation of these products. For example, the appearance of a new set of aromatic signals and a carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR spectrum would indicate the formation of 3,4-dichlorobenzoic acid. Similarly, new signals in the ¹³C NMR spectrum would correspond to the carbons of the decomposition products. This allows for a detailed mechanistic investigation of the reactions initiated by this compound.
Chromatographic Techniques Coupled with Mass Spectrometry
The combination of chromatographic separation with mass spectrometric detection provides a highly sensitive and selective method for the analysis of this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose.
GC-MS Analysis: GC-MS is an effective technique for the analysis of the volatile and semi-volatile decomposition products of this compound. nih.gov Thermal decomposition in the GC injector can lead to the formation of compounds such as 1,2-dichloro-4-(chlorocarbonyl)benzene and other chlorinated aromatic species. The mass spectrometer provides molecular weight and fragmentation information, allowing for the confident identification of these products. For instance, studies on the related compound bis(2,4-dichlorobenzoyl) peroxide have shown the formation of 2,4-dichlorobenzoic acid and polychlorinated biphenyls (PCBs), which were identified and quantified using GC-MS. researchgate.netacs.orgnih.gov
LC-MS Analysis: LC-MS is advantageous for the analysis of the intact peroxide, which may be thermally labile and thus not suitable for GC analysis. nih.gov It is also excellent for analyzing non-volatile and polar reaction products, such as 3,4-dichlorobenzoic acid, directly from the reaction mixture without the need for derivatization. Using techniques like electrospray ionization (ESI), the intact molecule can be ionized, and its molecular ion peak can be detected, confirming its presence. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing further structural information and enhancing the selectivity of the analysis. nih.gov
The coupling of these chromatographic techniques with mass spectrometry allows for the creation of a detailed profile of the reaction mixture, enabling the identification of trace-level byproducts and providing a deeper understanding of the reaction pathways.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Decomposition Products (e.g., PCBs, chlorinated benzenes)
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC/MS is primarily used to analyze the complex mixture of products formed during its thermal decomposition. The high temperatures used in processes like the curing of silicone rubber, where this peroxide acts as an initiator, can lead to the formation of various chlorinated aromatic compounds.
Research has demonstrated that the thermal degradation of bis(2,4-dichlorobenzoyl) peroxide, a closely related compound, results in the formation of di-, tri-, and tetrachlorobenzenes, as well as polychlorinated biphenyls (PCBs) with two to six chlorine atoms. researchgate.net These products are formed through radical reactions. researchgate.net Specifically, the decomposition of the peroxide generates 2,4-dichlorophenyl radicals which can lead to the formation of specific PCB congeners like PCB-47, PCB-51, and PCB-68. researchgate.netresearchgate.net GC/MS analysis is essential for separating these various congeners and confirming their identity through their mass spectra. amazonaws.com The use of triple quadrupole GC-MS/MS can further enhance selectivity and sensitivity, allowing for precise identification and quantification even in complex environmental or biological matrices. thermofisher.comshimadzu.com
Table 1: Major Volatile Decomposition Products of Dichlorobenzoyl Peroxides Identified by GC/MS
| Compound Class | Specific Examples Identified |
|---|---|
| Chlorinated Benzenes | 1,3-Dichlorobenzene (B1664543), Dichlorobenzenes, Trichlorobenzenes, Tetrachlorobenzenes |
This table is based on findings from the decomposition of dichlorobenzoyl peroxides, which serve as a model for this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Peroxide Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a standard method for the quantification and purity assessment of organic peroxides like this compound. This technique is preferred for analyzing the intact peroxide because these compounds are often thermally labile and may decompose in the high-temperature environment of a GC inlet.
The method involves dissolving a known amount of the peroxide sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary phase and the mobile phase. The UV detector measures the absorbance of the eluting compounds at a specific wavelength where the peroxide has strong absorption, allowing for its quantification. By comparing the peak area of the peroxide to that of a certified reference standard, its concentration and purity can be accurately determined. This is critical for quality control in industrial applications to ensure the peroxide meets required specifications for reactivity and performance.
Calorimetric and Thermal Analysis Techniques
Calorimetric techniques are vital for evaluating the thermal hazards associated with organic peroxides. They provide quantitative data on heat release, decomposition temperatures, and reaction kinetics, which are essential for ensuring safe handling, storage, and processing. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Kinetic Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.govnih.gov For this compound, DSC is employed to determine key thermal stability parameters. By heating a small sample at a controlled rate, a DSC thermogram is generated, which reveals the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔHd). researchgate.netresearchgate.net
These parameters are crucial for assessing the thermal hazard potential of the peroxide. For instance, studies on the related bis(2,4-dichlorobenzoyl) peroxide have shown an exothermic onset temperature of 98°C under dynamic DSC conditions. researchgate.net Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from DSC data obtained at multiple heating rates. researchgate.netmdpi.com This information is used to model the decomposition reaction, which is often complex and can exhibit autocatalytic behavior, where a decomposition product accelerates the reaction. researchgate.netnih.gov The identification of autocatalysis is critical, as it signifies a potential for a runaway reaction. researchgate.netnih.gov
Table 2: Illustrative Thermal Decomposition Data from DSC Analysis
| Parameter | Description | Typical Value Range for Dichlorobenzoyl Peroxides |
|---|---|---|
| Tonset | Temperature at which decomposition begins | 90 - 110 °C |
| Tpeak | Temperature of maximum heat release rate | 120 - 140 °C |
| ΔHd | Total heat of decomposition | 700 - 1200 J/g |
Note: These values are illustrative and based on data for related dichlorobenzoyl peroxides. researchgate.netresearchgate.net Actual values for this compound may vary.
Thermal Activity Monitoring (TAM) for Heat Release and Reaction Onset
Thermal Activity Monitoring (TAM), a form of isothermal calorimetry, is an extremely sensitive technique used to measure the heat production rate of a sample at a constant temperature. It is particularly valuable for studying the very early stages of decomposition and for assessing long-term stability under storage or process conditions.
Computational Chemistry and Theoretical Investigations of Bis 3,4 Dichlorobenzoyl Peroxide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reaction mechanisms of molecules like Bis(3,4-dichlorobenzoyl) peroxide.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. rsc.orgnih.gov For this compound, DFT calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. These parameters are fundamental to understanding the molecule's reactivity.
The presence of four electron-withdrawing chlorine atoms on the phenyl rings significantly influences the electronic properties. DFT studies on analogous chlorinated compounds show that these substituents pull electron density away from the peroxide bond. This inductive effect can alter the bond's polarity and susceptibility to cleavage. The reactivity of the compound is primarily governed by the weak peroxide bond, which readily undergoes homolytic cleavage to generate free radicals.
DFT calculations can also be used to study the mechanism of thermal decomposition. For instance, studies on the related compound di(2,4-dichlorobenzoyl) peroxide (DCBP) have utilized DFT to explain the thermal decomposition mechanism, focusing on parameters like the Mayer bond order to understand bond weakening during the process. researchgate.net While specific DFT studies on the 3,4-isomer are not prevalent in the literature, the principles derived from studies on the 2,4-isomer and other substituted peroxides are directly applicable.
Table 1: Key Electronic Properties from Representative DFT Calculations on Related Peroxides This table presents typical data obtained from DFT calculations on analogous peroxide compounds to illustrate the expected values for this compound.
| Property | Typical Calculated Value (Arbitrary Units/eV) | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | > 4 eV | A larger gap generally implies greater kinetic stability and lower chemical reactivity. csu.edu.au |
| Dipole Moment | 2.0 to 4.0 Debye | Reflects the overall polarity of the molecule, influenced by the symmetric or asymmetric arrangement of the dichlorophenyl groups. |
Calculation of Bond Dissociation Energies (BDEs) of the Peroxy Linkage
The most critical parameter determining the thermal stability of a peroxide is the Bond Dissociation Energy (BDE) of the O-O linkage. A lower BDE indicates that the bond is weaker and requires less energy to break, making the compound more thermally labile. High-level ab initio calculation methods, such as G4 and Complete Basis Set (CBS) methods like CBS-APNO, have been shown to calculate BDEs with high accuracy, often within 1-2 kcal/mol of experimental values. wayne.edu
Table 2: Calculated O-O Bond Dissociation Enthalpies (BDEs) for Various Peroxides using High-Level Methods This table provides context for the expected BDE of the target compound by listing values for other peroxides.
| Peroxide Compound | Calculation Method | Bond Dissociation Enthalpy (kcal/mol) at 298 K | Reference |
| Hydrogen Peroxide (HOOH) | G2 | 50 | wayne.edu |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 | wayne.edu |
| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39 | wayne.edu |
| Diacetyl Peroxide | CBS-APNO | 32.87 | wayne.edu |
| tert-Butyl Hydroperoxide (t-BuOOH) | CBS-APNO | 45.81 | wayne.edu |
| Di(trifluoromethyl) Peroxide (CF₃OOCF₃) | CBS-APNO | 48.83 | wayne.edu |
Transition State Analysis and Activation Energy Prediction for Decomposition Pathways
The decomposition of diaroyl peroxides can proceed through one or more steps, and computational chemistry is essential for mapping the potential energy surface of these reactions. By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the minimum energy required to initiate the decomposition.
For this compound, the primary decomposition pathway is the homolytic cleavage of the O-O bond to form two 3,4-dichlorobenzoyloxyl radicals. These radicals can then undergo further reactions, such as decarboxylation to form 3,4-dichlorophenyl radicals. Transition state analysis using DFT can model this multi-step process.
Experimental studies on the isomeric bis(2,4-dichlorobenzoyl) peroxide (DCBP) using Differential Scanning Calorimetry (DSC) have determined its activation energy to be in the range of 232–236 kJ·mol⁻¹ (approx. 55-56 kcal/mol) under dynamic evaluation. researchgate.net Another study on DCBP reported an apparent activation energy of 157.00 kJ mol-1 for p-nitrobenzoic acid, a compound with a similar electron-withdrawing group. researchgate.net These experimental values serve as an important benchmark for computational predictions for the 3,4-isomer. Theoretical calculations would aim to reproduce these activation energies, thereby validating the predicted decomposition mechanism.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics is ideal for detailing bond-breaking and electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape of large molecules and their interactions with a surrounding medium, such as a solvent or a polymer.
This compound is a relatively flexible molecule, with key rotational degrees of freedom around the C-C, C-O, and O-O bonds. The most significant conformational feature is the dihedral angle of the central C(O)-O-O-C(O) group. Molecular mechanics force fields can be used to perform a conformational search to identify the lowest energy conformers.
These simulations can reveal important intramolecular interactions. For example, electrostatic repulsion between the lone pairs of the oxygen atoms and the carbonyl oxygens can influence the preferred dihedral angle. Additionally, steric interactions between the two dichlorobenzoyl groups can restrict rotation. Understanding the stable conformations is the first step in accurately modeling the molecule's behavior in larger systems.
This compound is often used as a polymerization initiator within a polymer matrix, such as silicone rubber. nih.govresearchgate.net Molecular dynamics simulations are invaluable for studying how the peroxide interacts with its environment.
An MD simulation would typically place one or more peroxide molecules in a simulation box filled with solvent molecules or polymer chains (e.g., polydimethylsiloxane (B3030410) for silicone). The simulation then solves Newton's equations of motion for every atom over time, tracing their trajectories. This allows for the study of:
Solvation Effects: How solvent molecules arrange around the peroxide and how this solvation shell affects the peroxide's conformation and the energy barrier for decomposition. The decomposition rate of peroxides can be sensitive to the solvent environment. lookchem.comrsc.org
Diffusion and Local Concentration: How the peroxide moves (diffuses) through a polymer matrix, which is crucial for ensuring a uniform initiation of cross-linking.
Radical Propagation: After the initial O-O bond cleavage (which must be modeled using quantum methods or specialized reactive force fields), MD can be used to simulate the diffusion of the resulting radicals and their subsequent reactions with monomer or polymer chains.
These simulations provide a bridge between the single-molecule picture from quantum chemistry and the macroscopic behavior of the material during industrial processes like curing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical properties or biological activity of a compound based on its molecular structure. In the context of this compound, QSAR models are primarily focused on predicting its thermal stability and reactivity, which are critical for safe handling and application. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.
The thermal instability of organic peroxides like this compound is a major safety concern. QSAR and Quantitative Structure-Property Relationship (QSPR) models have been developed to predict key thermal stability parameters, such as the self-accelerating decomposition temperature (SADT) and the heat of decomposition. researchgate.netnih.gov These models are crucial for assessing the thermal hazards of peroxides.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied by using data from structurally similar compounds, particularly other substituted benzoyl peroxides. For instance, studies on the thermal decomposition of the closely related isomer, Bis(2,4-dichlorobenzoyl) peroxide (DCBP), provide valuable data that can be used to infer the behavior of the 3,4-dichloro isomer. acs.orgresearchgate.net
Experimental techniques like Differential Scanning Calorimetry (DSC) are used to determine the thermal behavior of these compounds, including the onset temperature of decomposition. researchgate.net For example, a study on Bis(2,4-dichlorobenzoyl) peroxide showed a strong autocatalytic reaction during decomposition. researchgate.net The data obtained from such experiments on a series of related peroxides can be used to build a QSAR model.
A general QSAR model for predicting a thermal stability parameter (e.g., decomposition temperature) can be represented by the following equation:
Decomposition Temperature = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀, c₁, c₂, ..., cₙ are constants determined from the statistical fitting of the data, and D₁, D₂, ..., Dₙ are the molecular descriptors.
Illustrative Data Table for QSAR Model Development:
The following table illustrates the type of data that would be used to develop a QSAR model for predicting the onset decomposition temperature of substituted benzoyl peroxides. Please note that the values for this compound are hypothetical and included for illustrative purposes, based on the expected influence of the substituent positions.
| Compound Name | Onset Decomposition Temperature (°C) (Experimental) | Molecular Descriptor 1 (e.g., Molecular Weight) | Molecular Descriptor 2 (e.g., Dipole Moment) | Molecular Descriptor 3 (e.g., HOMO Energy) |
| Benzoyl Peroxide | 103 | 242.23 | 2.5 | -6.8 eV |
| Bis(4-methylbenzoyl) peroxide | 110 | 270.28 | 2.8 | -6.5 eV |
| Bis(2,4-dichlorobenzoyl) peroxide | 98 | 380.01 | 3.2 | -7.2 eV |
| This compound | 95 (Estimated) | 380.01 | 3.5 | -7.3 eV |
| Bis(4-nitrobenzoyl) peroxide | 125 | 332.22 | 4.5 | -8.1 eV |
Note: The data for compounds other than this compound are representative values from literature. The values for this compound are estimated for illustrative purposes.
The reactivity of this compound is intrinsically linked to the ease with which the peroxide bond (-O-O-) undergoes homolytic cleavage to form radicals. QSAR models can elucidate the relationship between the molecular structure and this reactivity by correlating various molecular descriptors with experimentally observed reaction rates or activation energies.
The electronic properties of the benzoyl groups, influenced by the electron-withdrawing chlorine atoms, play a significant role in the peroxide's reactivity. Molecular descriptors that can quantify these electronic effects are therefore crucial for building accurate QSAR models.
Key Molecular Descriptors for Peroxide Reactivity:
A variety of molecular descriptors can be calculated using computational chemistry software and are often correlated with the reactivity of organic peroxides. These descriptors fall into several categories:
Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Important examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap can indicate higher reactivity.
Mulliken Charges: These describe the partial charges on each atom in the molecule and can indicate the polarity of specific bonds.
Bond Order: This indicates the number of chemical bonds between a pair of atoms. A lower bond order for the O-O bond would suggest it is weaker and more prone to cleavage.
Illustrative Data Table of Molecular Descriptors for this compound and Related Compounds:
This table provides an example of the types of molecular descriptors that would be calculated and used in a QSAR study to correlate with reactivity. The values for this compound are estimations based on the expected electronic effects of the substituents.
| Compound Name | Reactivity Parameter (e.g., Relative Rate of Decomposition) | HOMO Energy (eV) | LUMO Energy (eV) | O-O Bond Length (Å) | Dipole Moment (Debye) |
| Benzoyl Peroxide | 1.0 | -6.8 | -1.2 | 1.45 | 2.5 |
| Bis(4-methylbenzoyl) peroxide | 0.8 | -6.5 | -1.1 | 1.46 | 2.8 |
| Bis(2,4-dichlorobenzoyl) peroxide | 1.5 | -7.2 | -1.8 | 1.44 | 3.2 |
| This compound | 1.6 (Estimated) | -7.3 | -1.9 | 1.44 | 3.5 |
| Bis(4-nitrobenzoyl) peroxide | 2.5 | -8.1 | -2.5 | 1.43 | 4.5 |
Note: The data for compounds other than this compound are representative values from literature. The values for this compound are estimated for illustrative purposes.
By analyzing these descriptors, a QSAR model can be developed to predict the reactivity of new, untested peroxide compounds. For this compound, the two electron-withdrawing chlorine atoms on each phenyl ring are expected to significantly influence its electronic properties and thus its reactivity, likely making it more reactive than unsubstituted benzoyl peroxide.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Bis(3,4-dichlorobenzoyl) Peroxide Derivatives
The core of future research lies in the strategic design and synthesis of new derivatives to fine-tune the peroxide's functionality for specific applications.
A significant area of investigation is the modification of the aryl substituents on the benzoyl rings. The existing chlorine atoms at the 3 and 4 positions already enhance the compound's stability and reactivity compared to non-halogenated peroxides. Future research will likely focus on introducing a variety of functional groups to the aromatic rings to modulate the peroxide's decomposition kinetics and radical initiation efficiency. The goal is to create a portfolio of peroxides with a range of reactivities, allowing for precise control over polymerization and crosslinking reactions. rsc.org By understanding how different substituents influence the electronic and steric properties of the molecule, scientists can design peroxides that are more stable at storage temperatures but decompose efficiently under specific processing conditions.
Table 1: Potential Aryl Substituent Modifications and Their Expected Effects
| Substituent Group | Expected Effect on Reactivity | Expected Effect on Stability | Potential Application |
| Electron-donating groups (e.g., -OCH3, -CH3) | Increased rate of decomposition | Decreased thermal stability | Low-temperature curing systems |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Decreased rate of decomposition | Increased thermal stability | High-temperature applications, improved shelf life |
| Bulky groups (e.g., -C(CH3)3) | Steric hindrance may alter reaction selectivity | May increase stability by shielding the peroxide bond | Selective radical initiation |
Another promising direction is the development of hybrid peroxides. These molecules would incorporate the peroxide functionality alongside other reactive groups, leading to materials with multifunctional properties. For instance, a hybrid peroxide could contain a silane (B1218182) group, enabling it to act as both a crosslinking agent and a coupling agent to improve the adhesion between organic polymers and inorganic fillers. Research in this area could lead to the synthesis of novel peroxides that can participate in multiple, distinct chemical transformations, opening up new possibilities in composite materials and surface modification. nih.govresearchgate.net
Exploration in Advanced Materials Science
The unique properties of this compound make it a valuable tool in the ongoing development of advanced materials.
A key area of future research is leveraging this compound to achieve precise control over the microstructure of polymers. As a radical initiator, it plays a crucial role in polymerization reactions. By carefully controlling the reaction conditions, such as temperature and the concentration of the peroxide, researchers can influence the molecular weight, branching, and crosslink density of the resulting polymer. rsc.org This level of control is essential for tailoring the mechanical, thermal, and optical properties of materials for specific applications, from high-performance plastics to advanced photonic devices. rsc.orgmdpi.com
This compound is already used in the production of silicone rubbers. Future research will likely expand its use in the development of other specialty elastomers and crosslinked systems. pergan.com Its ability to initiate crosslinking at relatively low temperatures is advantageous for processing heat-sensitive materials. Investigations into its use with a wider range of polymers and the development of co-agents that can be used in conjunction with the peroxide could lead to new classes of elastomers with enhanced properties, such as improved heat resistance, chemical resistance, and mechanical strength. pergan.com
Further Elucidation of Environmental Transformation Pathways
As with any widely used chemical, a thorough understanding of the environmental fate of this compound is crucial. Upon decomposition, it can form various products, including 3,4-dichlorobenzoic acid. At higher temperatures, the formation of other chlorinated compounds is possible. researchgate.net
Future research will need to focus on a more detailed elucidation of its transformation pathways in various environmental compartments, such as soil and water. confex.com This includes studying the rates of degradation under different conditions (e.g., photolysis, hydrolysis, microbial action) and identifying all significant transformation products. nih.govnih.gov This knowledge is essential for conducting accurate environmental risk assessments and developing strategies to mitigate any potential environmental impact. Studies on its isomer, Bis(2,4-dichlorobenzoyl) peroxide, have shown that decomposition can lead to the formation of polychlorinated biphenyls (PCBs), highlighting the importance of understanding the complete degradation profile of such compounds. nih.gov
Table 2: Known and Potential Decomposition Products of this compound
| Compound Name | Chemical Formula | Potential Formation Pathway |
| 3,4-Dichlorobenzoyl radical | C7H3Cl2O• | Homolytic cleavage of the peroxide bond |
| 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | Decomposition of the 3,4-dichlorobenzoyl radical |
| 1,3-Dichlorobenzene (B1664543) | C6H4Cl2 | Potential product at elevated temperatures |
| Polychlorinated biphenyls (PCBs) | C12H(10-x)Clx | Potential products at elevated temperatures, by analogy to isomers researchgate.netnih.gov |
Advanced Methodologies in Mechanistic Elucidation
A fundamental understanding of the decomposition mechanism of this compound at a molecular level is crucial for controlling its reactivity and predicting byproduct formation. Advanced experimental and computational methods are being employed to probe these complex, often ultrafast, chemical events.
The primary chemical event in the action of a benzoyl peroxide is the homolytic cleavage of the weak peroxide (-O-O-) bond to generate highly reactive benzoyloxy radicals. These intermediates have very short lifetimes, often on the order of picoseconds to microseconds, making them impossible to study with conventional spectroscopic techniques. researchgate.net
Time-resolved spectroscopy provides the necessary temporal resolution to observe these transient species directly. Techniques such as laser flash photolysis and femtosecond transient absorption spectroscopy are used to initiate the decomposition with a short pulse of light and monitor the subsequent changes in absorption over time. researchgate.netnih.govresearchgate.net For instance, studies on dibenzoyl peroxide (DBPO) using femtosecond UV excitation and mid-infrared probe pulses have elucidated the ultrafast photo-fragmentation mechanism. researchgate.netmpg.de These experiments have shown that the initial fragmentation is incredibly rapid, occurring on a sub-picosecond timescale, and can involve a concerted two-bond cleavage to produce a benzoyloxy radical, a phenyl radical, and a molecule of CO2. mpg.de
Fast time-resolved infrared (TRIR) spectroscopy is particularly powerful as it can identify the specific vibrational modes (e.g., the νC=O stretch) of the benzoyloxy radical intermediate, allowing for unambiguous assignment and measurement of its reaction rates. anu.edu.au Applying these advanced spectroscopic methods to this compound would allow researchers to directly observe the 3,4-dichlorobenzoyloxy radical, measure its lifetime, and determine the rate constants for its subsequent reactions, such as decarboxylation or reactions with solvent molecules, providing unparalleled insight into the reaction mechanism.
While experimental methods provide real-world data, computational chemistry offers a powerful complementary tool for understanding reaction mechanisms and kinetics. tandfonline.com The integration of experimental data with theoretical calculations allows for a more complete and validated model of the chemical system.
Experimental techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to measure the thermodynamic and kinetic parameters of the thermal decomposition process, such as the heat of decomposition and the activation energy. acs.orgresearchgate.netnih.gov These experiments can reveal complex behaviors, including the potential for autocatalytic reactions, where a decomposition product accelerates further decomposition. researchgate.netresearchgate.net
These experimental results can then be used to build and validate kinetic models using computational methods like Density Functional Theory (DFT). anu.edu.auacs.org DFT calculations can be used to determine the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway. acs.org This allows for the calculation of activation energies and reaction rates from first principles, which can then be compared to experimental values. tandfonline.com This integrated approach is crucial for elucidating complex multi-step decomposition pathways, predicting the formation of minor but significant byproducts, and safely assessing the thermal hazards of reactive chemicals like this compound. tandfonline.comacs.org
Q & A
Basic: What are the optimized synthetic routes for Bis(3,4-dichlorobenzoyl) peroxide, and how can yield be improved?
Methodological Answer:
The synthesis typically involves reacting 3,4-dichlorobenzoyl chloride with hydrogen peroxide under controlled conditions. A common approach includes:
- Step 1: Dissolve 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., DMSO) and slowly add H₂O₂ under ice-cooling to prevent premature decomposition.
- Step 2: Reflux the mixture at 40–60°C for 6–12 hours to ensure complete peroxidation.
- Step 3: Quench the reaction with ice water, filter, and purify via recrystallization (ethanol/water).
Yield Optimization:
- Catalyst Use: Adding a base (e.g., NaOH) to neutralize HCl byproducts can improve yield by shifting equilibrium .
- Solvent Choice: DMSO enhances solubility but may require reduced-pressure distillation post-reaction to remove excess solvent .
- Purity Control: Impurities from incomplete chlorination (e.g., mono-chlorinated byproducts) must be minimized via rigorous precursor purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
